Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2)
This document provides a comprehensive technical overview of 2-Iodo-5-methoxybenzaldehyde, a key organic intermediate. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. The guide details the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications, along with safety protocols and representative experimental procedures.
2-Iodo-5-methoxybenzaldehyde is a substituted aromatic aldehyde featuring an iodine atom ortho to the aldehyde group and a methoxy group in the meta position. These functional groups provide distinct reactive sites, making it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 77287-58-2[1][2][3][4][5] |
| Molecular Formula | C₈H₇IO₂[1][2][3][4][5] |
| Molecular Weight | 262.04 g/mol [1][2][3][4] |
| IUPAC Name | 2-iodo-5-methoxybenzaldehyde[3][4] |
| Synonyms | 5-methoxy-2-iodobenzaldehyde[3] |
| InChI Key | YHRFMOFYYPMQBE-UHFFFAOYSA-N[2][3][4] |
| Canonical SMILES | COC1=CC(=C(C=C1)I)C=O[2][3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid[2][3] |
| Color | White to Yellow[3][6] |
| Melting Point | 110-115 °C[2][3] |
| Boiling Point | Data not readily available |
| Solubility | Data not readily available |
| Sensitivity | Air and light sensitive[3] |
Spectroscopic Data
Structural confirmation of 2-Iodo-5-methoxybenzaldehyde relies on standard spectroscopic techniques. While actual spectra should be referenced from the supplier, the expected characteristics are as follows:
-
¹H NMR: The spectrum would feature a singlet for the aldehydic proton (~9.5-10.5 ppm), a singlet for the methoxy protons (~3.8-4.0 ppm), and distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions.
-
¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (with the iodinated carbon being significantly shielded), and the methoxy carbon (~55-60 ppm).
-
IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹) and C-O stretches for the ether linkage (~1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (262.04 g/mol ).
Synthesis and Chemical Reactivity
Synthetic Pathways
2-Iodo-5-methoxybenzaldehyde is typically synthesized from commercially available precursors. A common strategy involves the ortho-iodination of 3-methoxybenzaldehyde. This can be achieved through methods like directed ortho-metalation followed by quenching with an iodine source.
Caption: Plausible synthetic workflow for 2-Iodo-5-methoxybenzaldehyde.
Chemical Reactivity
The utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl iodide is a handle for forming carbon-carbon and carbon-heteroatom bonds, while the aldehyde is susceptible to a wide range of nucleophilic attacks and redox reactions. This dual reactivity makes it a valuable intermediate for building molecular complexity. A related compound, 2-iodo-5-methoxybenzoic acid, is noted for its excellent performance in cross-coupling reactions to build biaryl systems.[7]
Caption: Key reactivity pathways of 2-Iodo-5-methoxybenzaldehyde.
Applications in Research and Development
The structural motifs accessible from 2-Iodo-5-methoxybenzaldehyde are prevalent in various fields:
-
Pharmaceutical and Drug Discovery: It serves as a precursor for synthesizing complex molecules with potential therapeutic value.[7] The ability to easily form biaryl linkages via Suzuki coupling is particularly relevant, as this scaffold is common in many drug candidates.[7]
-
Materials Science: The aryl iodide functionality allows for its incorporation into conjugated polymers and organic electronic materials through polymerization reactions like Sonogashira and Heck couplings.
-
Organic Synthesis: It is a valuable intermediate for creating a diverse library of substituted benzaldehyde derivatives for use in further synthetic transformations.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key application for this compound.
Objective: To synthesize 2-(4-methylphenyl)-5-methoxybenzaldehyde.
Reagents:
-
2-Iodo-5-methoxybenzaldehyde (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Iodo-5-methoxybenzaldehyde, 4-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Safety and Handling
2-Iodo-5-methoxybenzaldehyde is a chemical that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram(s) | (Varies by supplier, commonly includes irritant symbol) |
| Signal Word | Warning[2] or Danger[4] |
| Hazard Statements | H315: Causes skin irritation[2][6].H319: Causes serious eye irritation[2][6].H335: May cause respiratory irritation[2][6].Some sources also indicate H301 (Toxic if swallowed)[4]. |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2]. |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] As the compound is sensitive to air and light, storage under an inert atmosphere (e.g., argon or nitrogen) and in a dark container is recommended.[3][9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
Conclusion
2-Iodo-5-methoxybenzaldehyde (CAS 77287-58-2) is a highly valuable and versatile building block for chemical synthesis. Its distinct physicochemical properties and the orthogonal reactivity of its aryl iodide and aldehyde functional groups provide chemists with a powerful tool for constructing complex molecular architectures. With applications spanning from drug discovery to materials science, this compound is a key intermediate for innovation. Proper adherence to safety and handling protocols is essential when working with this chemical.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Iodo-5-methoxybenzaldehyde 97 77287-58-2 [sigmaaldrich.com]
- 3. 2-Iodo-5-methoxybenzaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 4. Benzaldehyde, 2-iodo-5-methoxy- | C8H7IO2 | CID 10858258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. H66163.06 [thermofisher.com]
- 7. nbinno.com [nbinno.com]
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